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molecular formula C9H14O4 B117591 Diethyl 1,1-cyclopropanedicarboxylate CAS No. 1559-02-0

Diethyl 1,1-cyclopropanedicarboxylate

Cat. No. B117591
M. Wt: 186.2 g/mol
InChI Key: KYYUCZOHNYSLFV-UHFFFAOYSA-N
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Patent
US05510509

Procedure details

The apparatus described in Example 1 was successively charged with 320 g diethyl malonate (2.0 mols), 1000 ml dimethylformamide, 1308 g of 1,2-dichloroethane (13.2 mols) and 664 g (4.8 mols) of finely comminuted potassium carbonate. While thoroughly stirring, the mixture was heated to 115° C., whereupon release of carbon dioxide and separation of water commenced. Over a period of 3 hours, another 320 g of diethyl malonate (2.0 mols) were metered into the reaction vessel through a dropping funnel. After 6 hours, when no more water separated out, the reaction was complete.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1308 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
320 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].Cl[CH2:13][CH2:14]Cl.C(=O)([O-])[O-].[K+].[K+].C(=O)=O>O.CN(C)C=O>[C:2]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])([C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH2:14][CH2:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
1308 g
Type
reactant
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
320 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
While thoroughly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
when no more water separated out

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(CC1)(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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